molecular formula C6H8Cl3NO3 B14333775 1-Acetamido-2,2,2-trichloroethyl acetate CAS No. 96848-80-5

1-Acetamido-2,2,2-trichloroethyl acetate

Cat. No.: B14333775
CAS No.: 96848-80-5
M. Wt: 248.5 g/mol
InChI Key: LKRQJQQOLUYWBJ-UHFFFAOYSA-N
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Description

1-Acetamido-2,2,2-trichloroethyl acetate is a chemical compound known for its unique structural properties and diverse applications. It is characterized by the presence of an acetamido group and a trichloroethyl acetate moiety, which contribute to its reactivity and utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetamido-2,2,2-trichloroethyl acetate can be synthesized through a multi-step process involving the reaction of acetic anhydride with 2,2,2-trichloroethanol, followed by the introduction of an acetamido group. The reaction typically requires a catalyst and controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency. The process may include purification steps such as distillation and crystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Acetamido-2,2,2-trichloroethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can produce a variety of substituted derivatives.

Scientific Research Applications

1-Acetamido-2,2,2-trichloroethyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug development.

    Industry: It finds use in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1-acetamido-2,2,2-trichloroethyl acetate exerts its effects involves interactions with specific molecular targets. The acetamido group can participate in hydrogen bonding and other interactions, while the trichloroethyl moiety can influence the compound’s reactivity and stability. These interactions are crucial for its function in various applications.

Comparison with Similar Compounds

    2,2,2-Trichloroethyl acetate: Shares the trichloroethyl group but lacks the acetamido functionality.

    1-Acetamido-2,2,2-trifluoroethyl acetate: Similar structure with fluorine atoms instead of chlorine.

    1-Acetamido-2,2,2-tribromoethyl acetate: Bromine atoms replace the chlorine atoms.

Uniqueness: 1-Acetamido-2,2,2-trichloroethyl acetate is unique due to the combination of its acetamido and trichloroethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and research applications where these properties are advantageous.

Properties

CAS No.

96848-80-5

Molecular Formula

C6H8Cl3NO3

Molecular Weight

248.5 g/mol

IUPAC Name

(1-acetamido-2,2,2-trichloroethyl) acetate

InChI

InChI=1S/C6H8Cl3NO3/c1-3(11)10-5(6(7,8)9)13-4(2)12/h5H,1-2H3,(H,10,11)

InChI Key

LKRQJQQOLUYWBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)OC(=O)C

Origin of Product

United States

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